molecular formula C22H17N3O2S3 B2993770 5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670273-82-2

5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2993770
CAS No.: 670273-82-2
M. Wt: 451.58
InChI Key: GLFAYYIBVNFVKW-UHFFFAOYSA-N
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Description

5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H17N3O2S3 and its molecular weight is 451.58. The purity is usually 95%.
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Properties

IUPAC Name

5-(5-methylfuran-2-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S3/c1-13-8-9-18(27-13)17-12-29-20-19(17)21(26)25(16-6-4-3-5-7-16)22(24-20)30-11-15-10-28-14(2)23-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFAYYIBVNFVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=CSC(=N4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one , often referred to as compound A , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions.

Chemical Structure and Properties

Compound A has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, and it exhibits a molecular weight of approximately 392.4 g/mol.

PropertyValue
Molecular FormulaC16H16N4O3SC_{16}H_{16}N_{4}O_{3}S
Molecular Weight392.4 g/mol
Melting PointNot available
SolubilityNot specified

Antimicrobial Activity

Recent studies have demonstrated that compound A exhibits significant antimicrobial properties against various bacterial strains. In particular, it has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) of 0.21 µM, suggesting strong antibacterial potential comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Compound A

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusNot specified
Candida speciesNot specified

Cytotoxicity Studies

Cytotoxicity assessments using the MTT assay revealed that compound A exhibits selective cytotoxic effects on human cell lines, including HaCat (keratinocyte) and Balb/c 3T3 (fibroblast) cells. The results indicate that while compound A is effective against certain cancer cell lines, it shows lower toxicity towards normal cells, highlighting its potential as a therapeutic agent with reduced side effects .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of compound A with key bacterial enzymes such as MurD and DNA gyrase . These studies revealed that compound A forms multiple hydrogen bonds with critical amino acid residues in the active sites of these enzymes, which are essential for bacterial cell wall synthesis and DNA replication, respectively. The binding energies suggest that compound A fits well within these active sites, indicating a mechanism of action similar to existing antibiotics .

Case Studies and Research Findings

  • Study on Antifungal Activity : In a study focusing on antifungal properties, compound A demonstrated notable activity against various fungi, particularly those belonging to the genus Candida . The growth inhibition zones were significantly larger than those observed in control groups, indicating its potential as an antifungal agent .
  • In Silico Assessments : In silico evaluations of compound A's pharmacokinetic properties suggest favorable drug-likeness characteristics, including good bioavailability and ADME (Absorption, Distribution, Metabolism, Excretion) profiles. This positions compound A as a promising candidate for further development in pharmaceutical applications .

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